1-(5-fluoropyridin-3-yl)-2-methoxyethan-1-amine
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Overview
Description
1-(5-Fluoropyridin-3-yl)-2-methoxyethan-1-amine is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical properties, which often include increased stability and bioactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-fluoropyridin-3-yl)-2-methoxyethan-1-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride or cesium fluoride under appropriate conditions .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves multi-step processes that ensure high yield and purity. These processes may include the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoropyridin-3-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-(5-Fluoropyridin-3-yl)-2-methoxyethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme interactions and receptor binding due to its fluorinated nature, which can enhance binding affinity and selectivity.
Materials Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(5-fluoropyridin-3-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to increased binding affinity and specificity for certain enzymes or receptors, thereby modulating their activity and resulting in the desired biological effects .
Comparison with Similar Compounds
2-Fluoropyridine: Similar in structure but with the fluorine atom at a different position, leading to different reactivity and applications.
3-Fluoropyridine: Another positional isomer with distinct chemical properties.
4-Fluoropyridine: Differing in the position of the fluorine atom, affecting its chemical behavior and uses.
Uniqueness: 1-(5-Fluoropyridin-3-yl)-2-methoxyethan-1-amine is unique due to the specific positioning of the fluorine atom and the methoxyethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science .
Properties
CAS No. |
1248189-85-6 |
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Molecular Formula |
C8H11FN2O |
Molecular Weight |
170.18 g/mol |
IUPAC Name |
1-(5-fluoropyridin-3-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C8H11FN2O/c1-12-5-8(10)6-2-7(9)4-11-3-6/h2-4,8H,5,10H2,1H3 |
InChI Key |
OQLHXKOKNRJVFG-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CC(=CN=C1)F)N |
Purity |
95 |
Origin of Product |
United States |
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